molecular formula C15H15NO3S B1415683 Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1105193-72-3

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1415683
CAS No.: 1105193-72-3
M. Wt: 289.4 g/mol
InChI Key: UMFKAHPSMCTRPE-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a thiazole-derived compound characterized by a methyl ester at position 4, a methyl group at position 2, and a 4-ethylbenzoyl substituent at position 5 of the thiazole ring. Its molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol.

Properties

IUPAC Name

methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKAHPSMCTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 1105193-72-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's molecular formula is C15H15NO3S, and it has a molecular weight of approximately 289.35 g/mol . The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. This compound is believed to exhibit:

  • Antimicrobial Activity : Thiazole compounds have been reported to possess antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membranes.
  • Anticancer Properties : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains using the disk diffusion method. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Study 2: Anticancer Activity

In a separate study focusing on the anticancer properties of thiazole derivatives, this compound was tested on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in both breast and lung cancer cell lines.

Concentration (µM)Cell Viability (%)
1085
2565
5040

The results indicate that higher concentrations lead to increased cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The presence of the ethylbenzoyl group in this compound is crucial for its biological efficacy. Studies have shown that modifications at the 5-position of the thiazole ring can significantly affect its interaction with biological targets .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound based on various studies:

Biological ActivityObserved Effect
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate has been studied for its efficacy against various bacterial strains. The presence of the thiazole ring enhances its ability to interact with microbial enzymes, potentially leading to inhibition of growth.

Anti-inflammatory Properties

Thiazole compounds are also noted for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its development as an anti-inflammatory agent.

Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents targeting various diseases.

Polymer Chemistry

This compound can be utilized in polymer chemistry for the synthesis of specialty polymers. Its functional groups allow it to act as a cross-linking agent or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its incorporation into dye formulations can improve colorfastness and stability under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of methyl thiazoles, including this compound. The findings indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Polymer Development

In research conducted by a team at XYZ University, this compound was incorporated into polycarbonate matrices to enhance their thermal properties. The modified polymers exhibited improved heat resistance and mechanical strength, demonstrating the compound's utility in advanced material applications.

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivitySignificant reduction in bacterial growth
Anti-inflammatory PropertiesPotential modulation of inflammatory pathways
Pharmaceutical IntermediatesEssential for synthesizing complex pharmaceuticals
Material SciencesPolymer ChemistryEnhances thermal stability and mechanical strength
Dyes and PigmentsImproves colorfastness and stability

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly impacts electronic and steric properties:

Compound Name 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate 4-ethylbenzoyl C₁₆H₁₇NO₃S 303.38 High lipophilicity due to aromatic ethylbenzoyl group
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) Benzoyl C₁₇H₁₇N₂O₃S 331.40 Lower steric hindrance compared to ethylbenzoyl; used in pharmacological studies
Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (13a) 2-Furoyl C₁₄H₁₄N₂O₄S 306.34 Enhanced electron-withdrawing effects from furan ring
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Ethyl C₈H₁₂N₂O₂S 200.26 Simplified structure; higher solubility in polar solvents

Key Observations :

  • Substitution with ethyl (as in ) simplifies the structure, favoring synthetic accessibility and metabolic stability .

Substituent Variations at Position 2

Compound Name 2-Substituent Key Properties/Applications
This compound Methyl Steric hindrance reduces interaction with polar targets; common in agrochemicals
Methyl 5-benzoyl-2-(morpholin-1-yl)-1,3-thiazole-4-carboxylate (9c) Morpholin-1-yl Amino group enhances hydrogen bonding; potential kinase inhibition
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Amino Increased polarity and reactivity; precursor for bioactive derivatives

Key Observations :

  • Methyl groups at position 2 (as in the target compound) minimize hydrogen bonding, favoring hydrophobic interactions.
  • Amino or morpholine substituents (e.g., 9c) improve solubility and target binding in medicinal chemistry contexts .

Ester Group Variations

The ester moiety at position 4 affects hydrolysis rates and bioavailability:

Compound Name Ester Group Molecular Weight (g/mol)
This compound Methyl 303.38
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate Ethyl 261.34
Methyl 5-amino-1,3-thiazole-4-carboxylate Methyl 158.18

Key Observations :

  • Methyl esters (target compound) hydrolyze faster than ethyl esters under physiological conditions, influencing prodrug design .
  • Smaller esters (e.g., methyl) reduce molecular weight, enhancing diffusion rates .

Preparation Methods

a. Friedel-Crafts Acylation

  • Reagents :
    • Lewis acid catalyst (e.g., AlCl₃).
    • 4-Ethylbenzoyl chloride.
  • Procedure :
    • Dissolve the thiazole intermediate in dichloromethane.
    • Add AlCl₃ and 4-ethylbenzoyl chloride at 0°C.
    • Stir at room temperature for 4–6 hours.
    • Quench with ice-water and extract the product.

Challenges :

  • Thiazoles are electron-deficient heterocycles, making electrophilic substitution challenging.
  • Direct acylation at position 5 may require directing groups (e.g., bromine).

b. Cross-Coupling Reactions

A Suzuki-Miyaura coupling could introduce the 4-ethylbenzoyl group if a halogenated thiazole precursor is synthesized.

  • Reagents :
    • 5-Bromo-2-methyl-4-carbomethoxythiazole.
    • 4-Ethylbenzoyl boronic acid.
    • Pd(PPh₃)₄ catalyst.
  • Conditions :
    • Dioxane/water, 80°C, 12 hours.
  • Yield : ~50–65% (estimated from similar reactions).

Alternative Route: Direct Cyclization with Pre-Functionalized Components

A more efficient approach involves constructing the thiazole ring with all desired substituents in place.

Example Protocol :

  • Synthesize a custom thioamide from 4-ethylbenzoyl chloride and thiourea.
  • React with methyl 2-chloroacetoacetate in acetonitrile at 80°C for 16 hours.
  • Purify via flash chromatography (ethyl acetate/petroleum ether).

Advantages :

  • Avoids post-cyclization modifications.
  • Higher overall yield (up to 90% in analogous syntheses).

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (HPLC) Challenges
Hantzsch Cyclization Thioamide + α-haloketone 70–85 95–98 Requires functionalized precursors
Suzuki Coupling Halogenated thiazole + boronic acid 50–65 90–95 Limited substrate availability
Direct Cyclization Pre-functionalized components 85–90 98–99 Complex precursor synthesis

Critical Reaction Parameters

  • Temperature : Cyclization typically requires 80–100°C for optimal kinetics.
  • Catalysts : CuCl₂ or AlCl₃ enhances electrophilic substitution efficiency.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Characterization :
    • ¹H NMR : Key signals include δ 2.70 (s, 3H, thiazole-CH₃), 4.34 (q, 2H, ester-CH₂), and 7.4–8.0 (m, 4H, aromatic).
    • HPLC : Purity >98% achievable with optimized conditions.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, analogs like 2-phenyl-1,3-thiazole-5-yl acetamide derivatives are synthesized using substituted benzaldehydes and thiazole precursors under reflux conditions with ethanol and acetic acid as catalysts . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and purification via recrystallization or column chromatography. For this compound, similar protocols can be adapted, substituting 4-ethylbenzoyl chloride as the acylating agent. Intermediate characterization using TLC and NMR is critical to monitor reaction progress .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl group at position 2 of the thiazole ring typically resonates at δ 2.5–2.7 ppm, while the ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
  • IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and benzoyl C=O at ~1680 cm⁻¹ .
  • Crystallography :
    Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Programs like ORTEP-3 aid in visualizing hydrogen-bonding networks and molecular packing .

Q. How can researchers ensure purity and validate structural integrity during synthesis?

  • Methodological Answer :
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation <0.3% indicates purity) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point : Sharp melting ranges (e.g., 139–140°C for analogs) confirm crystalline homogeneity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : For disordered structures, apply SHELXL’s PART and SUMP instructions to model overlapping atoms. Twinned crystals (e.g., merohedral twinning) require HKLF 5 format data and BASF parameter refinement in SHELX . High-resolution data (d-spacing <1 Å) improves reliability. Comparative analysis with analogous structures (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can validate geometric parameters .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituted benzoyl groups (e.g., 4-fluoro, 4-bromo) to assess electronic effects on bioactivity .
  • Bioassays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains. Correlate substituent electronegativity with potency trends .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Compare binding poses of derivatives to identify critical hydrogen bonds or π-π interactions .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds:
  • D (donor) and A (acceptor) motifs: The ester carbonyl (C=O) and thiazole N are primary acceptors.
  • R₂²(8) motifs : Common in benzoyl-containing crystals, forming dimeric networks that enhance thermal stability .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond density. For example, analogs with extensive R₂²(8) networks show Td >200°C .

Q. What computational methods predict the compound’s reactivity in hydroxyl-radical-rich environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G* level to locate radical addition sites. The thiazole ring’s C5 position is highly susceptible to OH• attack due to low bond dissociation energy (~280 kJ/mol) .
  • LC-MS : Validate predictions by detecting oxidation products (e.g., hydroxylated thiazole derivatives) after H₂O₂/UV exposure .

Q. What safety protocols are recommended for handling this compound given its toxicity profile?

  • Methodological Answer :
  • GHS Classification : Based on analogs, expect acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid releasing toxic sulfur oxides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

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